molecular formula C5H9N3O2 B1629744 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-61-1

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1629744
M. Wt: 143.14 g/mol
InChI Key: NOHAGGWBLILEEG-UHFFFAOYSA-N
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Patent
US06803381B1

Procedure details

The title compound, white solid, m.p. 114-115° C. and MS: m/e=338.2 (M+H+) was prepared in accordance with the general method of example 44a from 2,2-diphenylacetic acid chloride and [5-(2-methoxy-ethyl)-[1,3,4]oxadiazol-2-yl]-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][O:18][CH2:19][CH2:20][C:21]1[O:25][C:24]([NH2:26])=[N:23][N:22]=1>>[CH3:17][O:18][CH2:19][CH2:20][C:21]1[O:25][C:24]([NH:26][C:8](=[O:9])[CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:23][N:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCC1=NN=C(O1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCC1=NN=C(O1)NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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